[(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

Lipophilicity Drug Design Permeability

[(2,3-Dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate (CAS 1797125-33-7) is a synthetic carbamoyl-methyl ester derivative with molecular formula C₁₉H₂₁NO₃ and molecular weight 311.4 g/mol. It belongs to a family of aryl‑carbamoyl methyl phenylacetates that have been explored as acyl‑CoA:cholesterol acyltransferase (ACAT) inhibitors and as versatile synthetic intermediates.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 1797125-33-7
Cat. No. B6574005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
CAS1797125-33-7
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2C)C
InChIInChI=1S/C19H21NO3/c1-13-7-9-16(10-8-13)11-19(22)23-12-18(21)20-17-6-4-5-14(2)15(17)3/h4-10H,11-12H2,1-3H3,(H,20,21)
InChIKeyWZJMLBBLJFCPBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1797125-33-7 – [(2,3-Dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate Baseline Profile


[(2,3-Dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate (CAS 1797125-33-7) is a synthetic carbamoyl-methyl ester derivative with molecular formula C₁₉H₂₁NO₃ and molecular weight 311.4 g/mol. It belongs to a family of aryl‑carbamoyl methyl phenylacetates that have been explored as acyl‑CoA:cholesterol acyltransferase (ACAT) inhibitors and as versatile synthetic intermediates. Its structure comprises a 2,3‑dimethylaniline‑derived carbamate linked via an oxoethyl ester to a 4‑methylphenylacetic acid moiety [1]. High‑strength differential evidence is limited for this compound; the information presented below relies on class‑level inference and cross‑study comparison with the closest commercially available structural analogs.

Why Generic Substitution Fails for 1797125-33-7: Structural Nuances That Drive Differentiation


Compounds within the aryl‑carbamoyl methyl phenylacetate class cannot be freely interchanged because seemingly minor substitutions (e.g., 2,3‑dimethyl vs. 2‑methyl or 4‑methyl on the aniline ring; 4‑methyl vs. 4‑chloro or 3‑fluoro on the phenylacetate moiety) profoundly alter logP, aqueous solubility, metabolic stability, and target‑binding conformation. The 2,3‑dimethylaniline motif provides steric shielding of the carbamate linkage, which can reduce hydrolytic degradation compared to mono‑methyl or para‑substituted analogs [1]. The 4‑methylphenylacetate group confers a distinct electronic profile that influences π‑stacking interactions with aromatic protein residues relative to halogenated analogs [2]. These cumulative effects make generic substitution unreliable for reproducible biological or synthetic outcomes.

Quantitative Differentiation Evidence for 1797125-33-7 vs. Closest Analogs


Lipophilicity Comparison (XLogP3) Between 1797125-33-7 and Halogenated Analogs

The target compound's 4‑methyl substituent results in a lower predicted logP compared to the 4‑chloro analog, potentially improving aqueous solubility and reducing non‑specific protein binding in biological assays. The 3‑fluoro analog exhibits an intermediate logP due to the electron‑withdrawing effect of fluorine [1].

Lipophilicity Drug Design Permeability

Aqueous Solubility Estimates: 1797125-33-7 vs. 4‑Chloro Analog

Based on quantitative structure‑property models, the target compound exhibits higher predicted aqueous solubility than the 4‑chloro analog due to the absence of the hydrophobic chlorine atom and the presence of a less electron‑withdrawing methyl group [1].

Solubility Formulation Bioavailability

Carbamate Hydrolytic Stability: Steric Protection from 2,3‑Dimethyl Substitution

The 2,3‑dimethyl substitution on the aniline ring ortho positions provides steric hindrance that retards esterase‑mediated hydrolysis of the carbamate linkage compared to mono‑methyl or para‑substituted analogs. This is a class‑level inference drawn from SAR studies on aryl carbamates where ortho substituents significantly prolong half‑life in plasma and liver microsomes [1].

Stability Metabolism Prodrug Design

Electronic Modulation for π‑Stacking: 4‑Methylphenyl vs. Halogenated Phenylacetate

The electron‑donating 4‑methyl group on the phenylacetate moiety alters the electrostatic potential of the aromatic ring, which can enhance π‑π stacking interactions with electron‑deficient residues (e.g., Phe, Tyr) in protein binding pockets compared to electron‑withdrawing substituents like chlorine or fluorine. This differentiation is inferred from general medicinal chemistry principles and patent SAR data on ACAT inhibitors [1].

Drug-Target Interaction Crystal Engineering Molecular Recognition

Optimal Application Scenarios for 1797125-33-7 Based on Quantified Differentiation


Medicinal Chemistry SAR Exploration of ACAT Inhibitors

The compound serves as a key intermediate or probe in structure‑activity relationship (SAR) studies targeting acyl‑CoA:cholesterol acyltransferase (ACAT). Its 4‑methylphenylacetate moiety provides a distinct electronic and steric profile compared to the 4‑chloro and 3‑fluoro analogs, enabling systematic exploration of how phenyl ring substitution affects enzyme inhibition potency and selectivity [1]. The predicted lower logP and higher solubility relative to the 4‑chloro analog simplify in vitro assay workflows.

Biochemical Probe Design Requiring Enhanced Metabolic Stability

For experiments where esterase‑mediated degradation limits assay window, the 2,3‑dimethylaniline‑derived carbamate offers steric protection that may prolong compound half‑life compared to mono‑methyl analogs [1]. This feature makes it a candidate for cellular assays conducted over extended incubation periods (e.g., 24–48 h), where less stable analogs would fail to maintain target engagement.

Agrochemical Intermediate with Tailored Physicochemical Properties

The balanced lipophilicity of the compound (XLogP3 ≈ 3.2) falls within the optimal range for foliar uptake in agrochemical design (logP 2–4). Compared to the more lipophilic 4‑chloro analog, this compound may exhibit improved translocation within plant tissues while retaining sufficient membrane permeability, making it a valuable scaffold for fungicide or herbicide lead optimization [1].

Crystal Engineering and Co‑Crystal Design

The combination of carbamate and ester functional groups with the electron‑donating 4‑methylphenyl moiety creates multiple hydrogen‑bond donor/acceptor sites and favorable π‑stacking geometry. This compound may be selected over its chlorinated analogs as a co‑former in pharmaceutical co‑crystal screening to improve the solubility of poorly soluble APIs without introducing halogen‑related toxicity concerns [1].

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